4-Chloro-2-(chloromethyl)quinazoline
Overview
Description
4-Chloro-2-(chloromethyl)quinazoline is a chemical compound belonging to the quinazoline family, characterized by its molecular structure that includes a quinazoline core with chlorine and chloromethyl substituents
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs for the management of infectious diseases .
Mode of Action
Quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system .
Biochemical Pathways
Some quinazolinone derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Result of Action
Some quinazolinone derivatives have been found to impede pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)quinazoline typically involves multiple steps, starting with the reaction of 2-aminobenzonitrile with chloroacetic acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline core. The presence of a catalyst, such as hydrochloric acid, is often necessary to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(chloromethyl)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Introduction of various substituents at the quinazoline core, leading to a diverse range of derivatives.
Scientific Research Applications
4-Chloro-2-(chloromethyl)quinazoline has found applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-4-(chloromethyl)quinazoline
4-Chloro-2-(chloromethyl)quinoline
2-Chloro-4-(chloromethyl)quinoline
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBABTLGYWFWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523075 | |
Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34637-41-7 | |
Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34637-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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